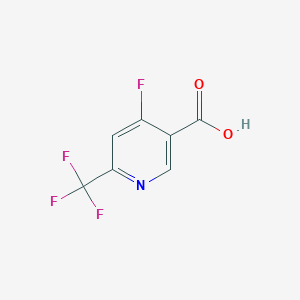

4-Fluoro-6-(trifluoromethyl)nicotinic acid

Description

A Brief History of Trifluoromethylpyridine Derivatives

The journey of trifluoromethylpyridine derivatives began with foundational developments in organofluorine chemistry. A landmark achievement was the first synthesis of an aromatic compound featuring a trifluoromethyl group in 1898. nih.gov This was followed by the successful introduction of a trifluoromethyl group onto a pyridine (B92270) ring in 1947, which was accomplished through a process involving the chlorination and subsequent fluorination of picoline. nih.gov

The practical application of these compounds in agriculture began to accelerate in the latter half of the 20th century. A significant milestone was the commercialization of Fluazifop-butyl in 1982, which was the first herbicide to incorporate a trifluoromethylpyridine structure. nih.govresearchoutreach.org Since then, the demand for trifluoromethylpyridine intermediates has grown steadily, leading to the development of more than 20 different agrochemicals containing this key structural motif. nih.govfluoromart.com This historical progression highlights the increasing recognition of the value that trifluoromethyl groups bring to the design of biologically active molecules. researchgate.net

The Strategic Role of Fluorine and Trifluoromethyl Groups

The deliberate inclusion of fluorine and trifluoromethyl groups in molecular design is a widely used strategy to enhance the performance of bioactive compounds. mdpi.com These substituents can dramatically alter a molecule's properties in several beneficial ways. jst.go.jp

The fluorine atom is small and highly electronegative. Its substitution for a hydrogen atom can block sites on a molecule that are prone to metabolic breakdown, thereby increasing the compound's stability and prolonging its therapeutic effect. mdpi.com

The trifluoromethyl group (-CF3) is significantly more than just a larger fluorine equivalent. It possesses a unique combination of characteristics:

High Electronegativity : The CF3 group is strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and enhance binding interactions with biological targets. mdpi.comjst.go.jp

Increased Lipophilicity : It can increase the molecule's fat-solubility, which often improves its ability to cross cell membranes. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com

These properties are leveraged by chemists to optimize drug candidates, leading to improved efficacy, better pharmacokinetic profiles, and enhanced target specificity. mdpi.com

| Property | Effect of Fluorine (F) | Effect of Trifluoromethyl (-CF3) |

|---|---|---|

| Metabolic Stability | Blocks metabolic hotspots, increasing molecular stability. mdpi.com | Highly resistant to metabolic breakdown due to strong C-F bonds. mdpi.com |

| Lipophilicity | Generally increases lipophilicity, aiding membrane permeability. nih.gov | Significantly increases lipophilicity. mdpi.com |

| Electronic Effects | Strongly electronegative, influences local electronic environment. | Powerful electron-withdrawing group, impacts acidity/basicity and binding. mdpi.comjst.go.jp |

| Binding Affinity | Can enhance binding to target proteins. | Can improve hydrogen bonding and electrostatic interactions. mdpi.com |

| Bioisosterism | Bioisostere for hydrogen or hydroxyl groups. nih.gov | Bioisostere for methyl or chloro groups. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUMSLGVYHDUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Importance of Structure: Positional Isomerism

Approaches for the Introduction of Fluorine and Trifluoromethyl Moieties

The introduction of fluorine and trifluoromethyl groups onto a pyridine ring is a critical step in the synthesis of the target compound and its analogs. Various strategies have been developed to achieve this, ranging from halogen exchange reactions to the direct introduction of trifluoromethyl species.

One of the most established and industrially significant methods for producing trifluoromethylpyridines is the chlorine/fluorine exchange reaction, often referred to as the Halex process. jst.go.jpnih.govlew.ro This method typically involves the treatment of a trichloromethyl-substituted pyridine with a fluorinating agent to replace the chlorine atoms with fluorine.

The first synthesis of a trifluoromethyl-substituted aromatic compound was reported in 1898, and a similar procedure was applied to a pyridine ring in 1947 by chlorinating and subsequently fluorinating picoline. nih.gov Common fluorinating agents for this transformation include hydrogen fluoride (B91410) (HF) and antimony trifluoride (SbF₃). nih.gov The reaction can be performed in the liquid phase or in the vapor phase at high temperatures (e.g., >300°C) over transition metal-based catalysts. nih.gov While effective, this method can sometimes lead to the formation of multi-chlorinated by-products, and the number of chlorine atoms introduced must be carefully controlled. nih.gov This approach is particularly useful for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), which is synthesized from 3-picoline. jst.go.jpnih.gov

A related process involves the exchange of a fluorine atom for a chlorine atom at the 2-position of the pyridine ring. This can be achieved by reacting a 2-fluoro-pyridine compound with a trichloromethyl picoline derivative at elevated temperatures, which is useful for converting undesirable 2-fluoro by-products into desired 2-chloro intermediates. google.comepo.org

Direct trifluoromethylation methods offer an alternative to halogen exchange by introducing the CF₃ group directly onto the pyridine nucleus. These reactions typically utilize active trifluoromethyl species generated from various precursors. jst.go.jpnih.gov

A prominent method for direct trifluoromethylation involves the use of trifluoromethylcopper (B1248711) (CuCF₃) reagents in cross-coupling reactions, which are often categorized as Ullmann-type reactions. jst.go.jpwikipedia.orgbyjus.com These reactions typically couple iodo- or bromopyridines with an in-situ generated trifluoromethylcopper species. jst.go.jpnih.gov The active [CuCF₃] species can be generated from various trifluoromethyl sources. beilstein-journals.org

This methodology has proven effective for introducing trifluoromethyl groups into a range of aryl and heteroaryl halides. beilstein-journals.org The reactions are versatile, and the scope extends to substrates containing various functional groups such as nitriles, ketones, and esters. beilstein-journals.org The development of soluble copper catalysts supported by ligands has improved upon traditional Ullmann conditions, which often required harsh temperatures and stoichiometric amounts of copper. wikipedia.org

A more recent, metal-free approach involves the use of highly electron-deficient fluoroarenes to mediate the trifluoromethylation of carboxylic acids. nih.govacs.org In this protocol, the fluoroarene activates the carboxylic acid group and simultaneously generates a fluoride source in situ, which is necessary for the trifluoromethylation reaction. nih.govacs.org This method is advantageous as it is safe, operates under mild conditions, and does not require external additives to generate the trifluoromethyl anion. acs.org The transformation demonstrates good functional group tolerance and can be applied in both batch and continuous flow setups. acs.org

Deoxygenative fluorination provides a direct route to convert carboxylic acids into acyl fluorides, which are valuable and versatile synthetic intermediates. nih.govorganic-chemistry.org A wide array of reagents has been developed for this transformation, offering alternatives to traditional methods that often require toxic or harsh reagents like cyanuric fluoride. nih.govnih.gov

Modern deoxyfluorinating reagents are often sulfur-based or utilize other novel mechanisms. nih.govnih.gov These reagents enable the efficient conversion of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids into their corresponding acyl fluorides under neutral or mild conditions. organic-chemistry.org The resulting acyl fluorides can then be used in subsequent transformations, such as one-pot amidation or esterification reactions. nih.govorganic-chemistry.orgrsc.org

Below is a table summarizing several common deoxyfluorinating reagents.

| Reagent Class | Examples | Characteristics |

| Sulfur-Based | DAST, Deoxo-Fluor®, XtalFluor-E® | Highly effective but can be corrosive or require special handling. nih.gov |

| Trifluoromethyl Salt | (Me₄N)SCF₃, PyOCF₃ | Enables base- and additive-free deoxyfluorination at room temperature. nih.govnih.gov |

| Fluoroarene | Pentafluoropyridine (PFP) | Inexpensive, commercially available, and can be used for one-pot amide bond formation. nih.gov |

| Cyclopropene-Based | CpFluor | Bench-stable, all-carbon reagent that functions under neutral conditions. organic-chemistry.orgresearchgate.net |

| Benzothiazolium Salt | BT-SCF₃ | Easy-to-handle solid that can be produced on a multigram scale. nih.gov |

Direct Introduction of Trifluoromethyl Groups using Trifluoromethyl Active Species

Pyridine Ring Construction Methodologies

An alternative and powerful strategy for synthesizing complex molecules like this compound is to construct the pyridine ring from acyclic precursors that already contain the required trifluoromethyl group. jst.go.jpnih.govnih.gov This building-block approach can offer greater control over the final substitution pattern. researchoutreach.org

Several classic named reactions exist for pyridine synthesis, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-keto acid, an aldehyde, and ammonia. wikipedia.orgpharmaguideline.com The Chichibabin synthesis uses aldehydes and ammonia, though often with lower yields. wikipedia.org Other methods include the Guareschi-Thorpe synthesis from keto esters and the Kröhnke synthesis for trisubstituted pyridines. pharmaguideline.com Modern approaches also utilize metal-catalyzed cycloaddition reactions, for instance, the [2+2+2] cycloaddition of nitriles and alkynes. acsgcipr.org

For the synthesis of trifluoromethyl-substituted nicotinic acids specifically, novel routes have been developed that involve building the pyridine ring as a key step. nih.govfigshare.comsemanticscholar.org For example, a patented method for synthesizing 4-(trifluoromethyl)nicotinic acid starts with 1,1,1-trifluoro-4-aminobutenone and 2-methoxymethylene dimethyl malonate. google.com The process involves an initial addition reaction, followed by ring closure, and finally hydrolysis with decarboxylation to yield the target acid. google.com Another patented route involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride, followed by cyclization with 3-aminoacrylonitrile and subsequent hydrolysis to form the nicotinic acid. google.com These multi-step sequences highlight the utility of constructing the heterocyclic core from simpler, fluorinated starting materials. google.comgoogle.com

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

The construction of the pyridine ring, a core component of nicotinic acid and its analogs, is a pivotal strategy in synthetic organic chemistry. When the target molecule contains a trifluoromethyl (-CF3) group, as in this compound, synthetic routes often employ cyclocondensation reactions that utilize specialized trifluoromethyl-containing building blocks. nih.govjst.go.jp This approach involves forming the heterocyclic ring from acyclic precursors, where one or more of the reactants already incorporates the -CF3 moiety. This method is advantageous as it strategically installs the fluorine-containing group early in the synthetic sequence. Common building blocks for synthesizing trifluoromethyl-substituted pyridines include compounds like ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov These synthons provide the necessary carbon and trifluoromethyl components for the eventual pyridine ring system.

Role of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as a Key Synthon

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) is a highly versatile building block in the synthesis of trifluoromethyl-substituted heterocycles. researchgate.net Its structure, featuring a reactive α,β-unsaturated carbonyl system and an electron-withdrawing trifluoromethyl group, makes it an excellent electrophile for constructing pyridine rings. In the synthesis of 4-(trifluoromethyl)nicotinic acid, ETFBO serves as a key intermediate that can be reacted with various nitrogen-containing compounds to form the desired pyridine core. wikipedia.org

One common route involves the reaction of ETFBO with 3-aminoacrylonitrile. This cyclization process builds the pyridine ring, which can then be further processed. For instance, the reaction between 168.1 g of ETFBO and 68.1 g of 3-aminoacrylonitrile in refluxing water for three hours, followed by the addition of sodium hydroxide (B78521) solution and continued reflux, yields 4-trifluoromethyl nicotinonitrile. google.com This nitrile can subsequently be hydrolyzed to the target nicotinic acid. google.com The high reactivity of ETFBO allows it to participate in addition-elimination reactions, making it a cornerstone for creating a variety of trifluoromethyl-substituted compounds. researchgate.net

Table 1: Synthesis of 4-Trifluoromethyl Nicotinonitrile using ETFBO

| Reactant 1 | Reactant 2 | Solvent | Key Reagents | Reaction Time | Product |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (168.1 g) | 3-aminoacrylonitrile (68.1 g) | Water (300 mL) | Sodium Hydroxide (44 g) | 8 hours (total reflux) | 4-Trifluoromethyl nicotinonitrile |

Utilization of Trifluoroacetyl Chloride as a Precursor

Trifluoroacetyl chloride (CF3COCl) is a fundamental precursor for creating more complex trifluoromethyl-containing synthons used in cyclocondensation reactions. nih.govgoogle.compatsnap.com It is not typically used to directly form the pyridine ring but rather to synthesize key intermediates like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO). google.comgoogle.com The synthesis of ETFBO is achieved through the acylation of an ethyl vinyl ether with trifluoroacetyl chloride in the presence of a base like pyridine. wikipedia.orggoogle.com

The reaction involves slowly adding trifluoroacetyl chloride to a solution of vinyl ethyl ether and pyridine in a solvent such as toluene (B28343) at a controlled temperature (e.g., 0-5 °C). google.com After several hours of stirring, the reaction is quenched, and the organic phase is washed and concentrated to yield ETFBO as a light yellow liquid. google.com Yields for this conversion can be quite high, with one example reporting 92.3%. google.com By providing an efficient route to key building blocks, trifluoroacetyl chloride plays a crucial, albeit indirect, role in the synthesis of 4-(trifluoromethyl)nicotinic acid and related compounds. google.comgoogle.com

Table 2: Example Synthesis of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one from Trifluoroacetyl Chloride

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Reaction Time | Product | Yield |

| Vinyl ethyl ether (72.1 g) | Trifluoroacetyl chloride (159.0 g) | Pyridine (87.0 g) | Toluene (500 mL) | 0-5 °C | 4 hours | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | 92.3% |

Condensation with Ethyl 4,4,4-trifluoro-3-oxobutanoate

Ethyl 4,4,4-trifluoro-3-oxobutanoate, also known as ethyl trifluoroacetoacetate, is another important building block for constructing trifluoromethyl-substituted pyridines. nih.govnih.gov One documented synthetic pathway to 4-(trifluoromethyl)nicotinic acid begins with the condensation of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide. google.com This initial cyclization reaction, catalyzed by potassium hydroxide, forms 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine. google.com

This intermediate undergoes a series of transformations to reach the final product. The dihydroxy-pyridine is first chlorinated using phosphorus oxychloride (POCl3) to yield 2,6-dichloro-3-cyano-4-trifluoromethylpyridine. Subsequently, this chlorinated intermediate can be converted to 4-(trifluoromethyl)nicotinic acid through two possible routes: either by catalytic hydrogenolysis followed by hydrolysis of the nitrile group, or by hydrolysis of the nitrile first, followed by catalytic hydrogenolysis to remove the chlorine atoms. google.com This multi-step process demonstrates the utility of ethyl 4,4,4-trifluoro-3-oxobutanoate in creating a functionalized pyridine ring that can be chemically modified to the desired nicotinic acid derivative. google.com

Reactions Involving 1,1,1-trifluoro-4-aminobutene ketone

1,1,1-Trifluoro-4-aminobutene ketone is a valuable synthon that contains both a trifluoromethyl ketone and an enamine functional group, making it suitable for constructing heterocyclic rings. A specific method for synthesizing 4-(trifluoromethyl)nicotinic acid utilizes this building block in a reaction with 2-methoxymethylene dimethyl malonate. google.com

The synthesis is a multi-step, one-pot process that begins with an addition reaction between 1,1,1-trifluoro-4-aminobutene ketone and 2-methoxymethylene dimethyl malonate under alkaline conditions in a polar solvent. This is followed by a ring-closure reaction upon heating in an alcohol solvent. The final step involves hydrolysis and decarboxylation by adding an acid solution and heating to between 80-100 °C for 1 to 10 hours. This sequence of reactions—addition, cyclization, and hydrolysis/decarboxylation—efficiently produces 4-(trifluoromethyl)nicotinic acid without the need to isolate and purify intermediate products. google.com

Cyclization with 3-aminoacrylonitrile

3-Aminoacrylonitrile is a key reagent for constructing the pyridine ring when reacted with trifluoromethyl-containing building blocks. Its structure provides the necessary nitrogen atom and two carbon atoms to complete the six-membered heterocyclic ring. A prominent example is its cyclization with (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO). google.comvulcanchem.com

In this synthesis, ETFBO is reacted with 3-aminoacrylonitrile in a suitable solvent, such as water or ethanol (B145695). google.comgoogle.com The reaction is heated to reflux for several hours to facilitate the cyclocondensation, which forms 4-trifluoromethyl nicotinonitrile. google.com The reaction mechanism involves the nucleophilic attack of the amino group of 3-aminoacrylonitrile onto the electrophilic carbon of the enone in ETFBO, followed by cyclization and elimination of ethanol and water. The resulting nicotinonitrile is a direct precursor to 4-(trifluoromethyl)nicotinic acid, which is obtained through subsequent hydrolysis. google.comgoogle.com This method is effective due to the readily available starting materials and the straightforward formation of the pyridine ring. patsnap.com

Cyclization with 2-methoxymethylene dimethyl malenate

2-Methoxymethylene dimethyl malenate serves as a three-carbon component in cyclocondensation reactions to form substituted pyridine rings. A specific application is its reaction with 1,1,1-trifluoro-4-aminobutene ketone to produce 4-(trifluoromethyl)nicotinic acid. google.com

Ring Transformation Approaches on Existing Pyridine Scaffolds

The construction of the substituted pyridine ring system is a cornerstone in the synthesis of this compound. Ring transformation reactions, particularly cyclization and cyclocondensation strategies, offer a powerful means to assemble the desired nicotinic acid core from acyclic precursors.

One notable approach involves a multi-step sequence commencing with the acylation of a vinyl ether. researchgate.net In a documented synthesis of 4-(trifluoromethyl)nicotinic acid, trifluoroacetyl chloride is reacted with vinyl ethyl ether. The resulting intermediate undergoes ammoniation, followed by a cyclization reaction with 3-methoxy methyl acrylate. The final step is the hydrolysis of the resulting intermediate to yield the 4-(trifluoromethyl)nicotinic acid core. researchgate.net This method highlights the construction of the pyridine ring by forming C-C and C-N bonds in a controlled manner.

| Step | Reactants | Key Transformation | Product |

| 1 | Trifluoroacetyl chloride, Vinyl ethyl ether | Acylation | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one |

| 2 | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one, Ammonia | Ammoniation | Intermediate enamine |

| 3 | Intermediate enamine, 3-Methoxy methyl acrylate | Cyclization/Condensation | Pyridine ring precursor |

| 4 | Pyridine ring precursor | Hydrolysis | 4-(Trifluoromethyl)nicotinic acid |

This strategy, while effective for the 4-trifluoromethyl analog, provides a foundational methodology that could be adapted for the synthesis of this compound by employing appropriately fluorinated starting materials. The versatility of cyclocondensation reactions allows for the introduction of various substituents onto the pyridine scaffold, making it a key strategy in generating diverse analogs. researchgate.net

Functional Group Interconversions on the Nicotinic Acid Core

Once the core nicotinic acid structure is established, subsequent functional group interconversions are often necessary to arrive at the final target molecule or to generate a library of related analogs for structure-activity relationship studies.

A common and efficient method for the synthesis of carboxylic acids is the hydrolysis of a nitrile precursor. This transformation can be achieved under either acidic or basic conditions. researchgate.net For the synthesis of 4-(trifluoromethyl)nicotinic acid, a high-yielding hydrolysis of 4-(trifluoromethyl)nicotinonitrile (B82138) has been reported. researchgate.net

The reaction is typically carried out by heating the nitrile in an aqueous solution of a strong base, such as sodium hydroxide. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification of the reaction mixture liberates the free carboxylic acid. researchgate.netacs.org

Table 2.3.1: Conditions for the Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile

| Reagents | Solvent | Temperature | Yield | Reference |

| Sodium Hydroxide | Water | 100 °C | 98.3% | researchgate.net |

This method is advantageous due to the often readily available nitrile precursors and the high efficiency of the hydrolysis step. The robust nature of the trifluoromethyl group and the pyridine ring allows for the use of strong reaction conditions without significant degradation.

Catalytic reduction is a powerful tool for the dehalogenation of aromatic rings, providing a route to analogs that may be difficult to access through direct synthesis. In the context of nicotinic acid derivatives, this methodology can be used to selectively remove halogen substituents from the pyridine core.

For instance, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid to pyridine-4-carboxylic acid has been demonstrated using a nickel catalyst in an alkaline medium. This transformation highlights the feasibility of removing chloro substituents from the pyridine ring while preserving the carboxylic acid functionality. It is important to note that the choice of catalyst and reaction conditions is crucial to avoid the reduction of the pyridine ring itself. researchgate.net

Challenges can arise when dealing with trifluoromethyl-substituted pyridines, as the pyridine ring and other functional groups, such as a cyano group, can also be susceptible to reduction under catalytic hydrogenation conditions. researchgate.net Careful optimization of the catalyst, solvent, and reaction pressure is therefore essential to achieve selective dehalogenation.

The carboxylic acid group of this compound can be readily converted into more reactive intermediates, such as acyl chlorides, to facilitate further derivatization, particularly for the synthesis of amides and esters. Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles.

Several standard reagents are commonly employed for the conversion of carboxylic acids to acyl chlorides. These include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). researchgate.netrsc.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. researchgate.netchemrevlett.com

The general reaction for the formation of an acyl chloride from a carboxylic acid using thionyl chloride is as follows:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

This transformation is applicable to a wide variety of carboxylic acids, including nicotinic acid derivatives. For example, nicotinic acid has been successfully converted to nicotinoyl chloride using thionyl chloride. This established methodology is directly applicable to the synthesis of 4-fluoro-6-(trifluoromethyl)nicotinoyl chloride.

The synthesis of N-trifluoromethyl amides represents a specialized derivatization of the carboxylic acid group, introducing a trifluoromethyl group directly attached to the amide nitrogen. These compounds are of interest due to the unique electronic properties imparted by the N-CF₃ moiety.

A recently developed method allows for the synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters under mild conditions. nih.govnih.gov This strategy involves the in situ generation of an N-trifluoromethylating agent from an isothiocyanate and silver fluoride. The resulting reactive species is then acylated by the carboxylic acid derivative, such as an acyl chloride, to form the desired N-trifluoromethyl amide. nih.gov

Table 2.3.4: Synthesis of N-Trifluoromethyl Amides from Acyl Halides

| Acyl Halide | N-Trifluoromethylating Agent Precursor | Reagents | Key Features | Reference |

| R-COCl | Isothiocyanate | Silver Fluoride | Mild reaction conditions, broad substrate scope | nih.govnih.gov |

This approach provides a valuable tool for accessing a diverse range of N-trifluoromethyl amides from readily available carboxylic acid derivatives. The reaction demonstrates good functional group tolerance, allowing for the modification of complex molecules. nih.gov Another reported strategy involves the direct N-trifluoromethylation of N-H amides using reagents such as Selectfluor and TMSCF₃, which represents a transformation of a closely related derivative.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 6 Trifluoromethyl Nicotinic Acid and Analogs

Elucidation of Reaction Pathways and Identification of Intermediate Species

Understanding the specific ways in which 4-Fluoro-6-(trifluoromethyl)nicotinic acid and related compounds react is crucial for their application in synthesis. This involves detailed studies of reaction mechanisms, including the identification of transient species that are formed during the course of a reaction.

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen atom and the electron-withdrawing fluoro and trifluoromethyl groups. This electronic characteristic makes the ring susceptible to attack by nucleophiles, leading to substitution reactions.

Nucleophilic aromatic substitution (SNAr) reactions are a common feature of electron-poor aromatic systems. In the context of fluoropyridines, the rate of substitution is often faster compared to their chloro- and bromo-analogs. nih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This "element effect," where fluorine is a better leaving group than other halogens, is a hallmark of SNAr reactions where the initial addition of the nucleophile is the rate-determining step. scispace.com

The position of nucleophilic attack on substituted pyridines is governed by both electronic and steric factors. In pentafluoropyridine, for example, nucleophilic attack by hydroxybenzaldehydes under mild conditions occurs selectively at the C-4 position. rsc.org However, under harsher conditions, substitution at the C-2 and C-6 positions can be achieved. rsc.org For pyridines containing multiple electron-withdrawing groups, SNAr reactions may proceed in lower yields. nih.gov

The mechanism of these substitutions typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, in some cases, particularly with pyridinium ions, the mechanism can be more complex, involving rate-determining deprotonation of an initial addition intermediate. scispace.com

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Leaving Group | Fluorine is often a better leaving group than other halogens in SNAr reactions. nih.govscispace.com | 2-Fluoropyridine reacts faster with NaOEt than 2-chloropyridine. nih.gov |

| Substituent Effects | Electron-withdrawing groups activate the ring towards nucleophilic attack. nih.govmdpi.com | Nitro groups ortho or para to the leaving group accelerate substitution. mdpi.com |

| Reaction Conditions | Harsher conditions (e.g., higher temperatures) can alter the site of substitution. rsc.org | Selective substitution at C-2 and C-6 of pentafluoropyridine requires more forcing conditions than C-4 substitution. rsc.org |

Hydrolysis Mechanisms of Nicotinic Acid Derivatives

The hydrolysis of nicotinic acid derivatives, which involves the breaking of a bond by water, can proceed through different mechanisms depending on the specific derivative and the reaction conditions (pH). Generally, hydrolysis reactions can be catalyzed by either acid or base. viu.ca

For nicotinic acid hydrazide derivatives, studies have investigated their protonation constants and hydrolytic stability. researchgate.net The mechanism of acid-catalyzed hydrolysis of related aroylhydrazones has been proposed to proceed through a specific pathway involving protonation steps. researchgate.net

In a broader context, the hydrolysis of amides and esters derived from carboxylic acids typically involves nucleophilic attack of water or hydroxide (B78521) ion at the carbonyl carbon, leading to a tetrahedral intermediate. viu.ca The breakdown of this intermediate then yields the carboxylic acid and the corresponding amine or alcohol. The rate of hydrolysis is influenced by the electronic nature of the substituents on both the acyl and the leaving group portions of the molecule.

For nicotinamide (B372718) adenine nucleotide (NAD), which contains a nicotinamide moiety, enzymatic hydrolysis can occur at two different sites: the ribosyl-pyridinium bond to release nicotinamide, or the pyrophosphate bond to form nicotinamide mononucleotide. nih.gov The preferred pathway can be pH-dependent, with nicotinamide formation favored at acidic pH and nicotinamide mononucleotide formation favored at pH values above 7.0. nih.gov

Reductive Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo reduction to form the corresponding alcohol or other reduced species. The choice of reducing agent is critical in determining the outcome of the reaction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce carboxylic acids to primary alcohols.

The mechanism of reduction with hydrides like LiAlH₄ involves the initial deprotonation of the carboxylic acid to form a carboxylate salt. This is followed by the transfer of hydride ions from the reducing agent to the carbonyl carbon. The resulting alkoxide is then protonated during workup to yield the primary alcohol.

The presence of the electron-withdrawing fluoro and trifluoromethyl groups on the pyridine ring can influence the reactivity of the carboxylic acid group towards reduction. These groups can make the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophilic reducing agents.

Decarboxylation Processes in Carboxylic Acid Derivatives

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). This process is particularly relevant for carboxylic acids that can form a stable carbanion or radical intermediate upon loss of CO₂. The decarboxylation of aromatic carboxylic acids is generally difficult and often requires harsh conditions. google.com

A specific type of decarboxylation, known as fluorodecarboxylation, involves the replacement of a carboxylic acid group with a fluorine atom. This transformation often proceeds through radical intermediates. wikipedia.orgresearchgate.net

Several methods have been developed to achieve fluorodecarboxylation, many of which rely on the generation of a carboxyl radical. This can be accomplished through photoredox catalysis, where a photosensitizer absorbs light and initiates an electron transfer process. acs.orgnih.gov The resulting carboxylate radical readily loses CO₂ to form an alkyl or aryl radical, which is then trapped by a fluorine source. acs.orgnih.gov

Metal catalysts, such as silver (Ag) and manganese (Mn), can also be used to induce fluorodecarboxylation. wikipedia.org For instance, silver(I) can react with a fluorinating agent like Selectfluor® to generate a silver(III)-fluoride species. nih.gov Single electron transfer from this species to the carboxylic acid generates a carboxyl radical, which then decarboxylates. nih.gov The resulting organic radical reacts with a silver(II)-fluoride species to form the fluorinated product. nih.gov

Another reagent used in radical fluorodecarboxylation is xenon difluoride (XeF₂). wikipedia.orgresearchgate.net In a Hunsdiecker-type reaction, XeF₂ can generate the radical intermediate and also act as the fluorine transfer source. wikipedia.org The proposed mechanism for some XeF₂-mediated fluorodecarboxylations involves the initial formation of a fluoroxenon ester (RCO₂XeF). researchgate.net For certain substrates, this ester can then decompose to form radicals that are subsequently fluorinated. researchgate.net

| Method | Key Reagents/Conditions | Proposed Intermediate | Reference |

|---|---|---|---|

| Photoredox Catalysis | Visible light, photosensitizer, fluorinating agent | Carboxyl radical, alkyl/aryl radical | acs.orgnih.gov |

| Metal Catalysis (e.g., Ag) | Ag(I) salt, Selectfluor® | Carboxyl radical, alkyl/aryl radical | wikipedia.orgnih.gov |

| Xenon Difluoride | XeF₂ | Fluoroxenon ester, radical species | wikipedia.orgresearchgate.net |

Electronic and Steric Effects of Fluoro and Trifluoromethyl Substituents on Molecular Reactivity

The fluoro and trifluoromethyl groups exert significant electronic and steric effects that profoundly influence the reactivity of the this compound molecule.

Electronically, both fluorine and the trifluoromethyl group are strongly electron-withdrawing. Fluorine is highly electronegative, and the trifluoromethyl group has a strong inductive effect. These effects decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov This is a key factor in the SNAr reactions discussed previously. The electron-withdrawing nature of these substituents also increases the acidity of the carboxylic acid proton.

Sterically, the trifluoromethyl group is bulkier than a hydrogen atom. This steric hindrance can influence the regioselectivity of reactions by blocking access to adjacent positions on the pyridine ring. For example, bulky groups can hinder cross-coupling reactions at nearby sites.

The interplay between electronic and steric effects can be complex. In some cases, electronic effects dominate, while in others, steric hindrance is the primary determinant of reactivity. For instance, in the coordination of porphyrins, the introduction of bulky substituents can have a much stronger effect on reaction rates than the introduction of electron-withdrawing groups. researchgate.net

The presence of fluorine can also lead to specific non-covalent interactions, such as fluorine-π interactions, which can influence molecular conformation and reactivity. researchgate.net These interactions are electrostatically driven and can be stabilizing, particularly with electron-deficient aromatic systems. researchgate.net

Computational and Theoretical Chemistry Studies on 4 Fluoro 6 Trifluoromethyl Nicotinic Acid and Analogs

Quantum Chemical Computations

Quantum chemical computations are foundational to modern theoretical chemistry, enabling the prediction of molecular properties from first principles. For pyridine (B92270) derivatives such as 4-Fluoro-6-(trifluoromethyl)nicotinic acid, these calculations are crucial for understanding the influence of electron-withdrawing substituents—the fluorine atom and the trifluoromethyl group—on the electronic character of the pyridine ring and the acidity of the carboxylic acid group.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been extensively applied to pyridine derivatives to determine optimized geometries, vibrational frequencies, and electronic properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a reliable balance between accuracy and computational cost for molecules of this size.

For this compound, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles. The presence of the highly electronegative fluorine atom and the bulky, electron-withdrawing trifluoromethyl group significantly influences the geometry and electron distribution of the pyridine ring. DFT studies on related fluorinated and trifluoromethylated pyridine compounds show a distortion of the ring and changes in the C-C and C-N bond lengths compared to unsubstituted nicotinic acid. These structural parameters are critical for understanding how the molecule interacts with biological targets.

| Parameter | This compound (Predicted) | Nicotinic Acid (Reference) |

| C2-N1 Bond Length (Å) | 1.34 | 1.34 |

| C6-N1 Bond Length (Å) | 1.35 | 1.34 |

| C4-F Bond Length (Å) | 1.36 | N/A |

| C6-CF3 Bond Length (Å) | 1.52 | N/A |

| O-H Bond Length (Å) | 0.97 | 0.97 |

Note: The data for this compound is based on theoretical predictions for analogous structures, as specific experimental or computational data for this exact molecule is not widely published.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

In this compound, the electron-withdrawing fluorine and trifluoromethyl groups are expected to lower the energy of both the HOMO and LUMO levels. This effect stabilizes the molecule but also influences its electronic transition properties. The HOMO-LUMO gap provides insights into the molecule's potential as an electronic material and its reactivity in chemical reactions. A smaller energy gap can indicate higher chemical reactivity and lower kinetic stability.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound (Predicted) | -7.8 | -2.5 | 5.3 |

| 6-(Trifluoromethyl)nicotinic acid | -7.5 | -2.3 | 5.2 |

| Nicotinic Acid | -6.8 | -1.5 | 5.3 |

Note: Values are illustrative and based on general trends observed in DFT studies of related pyridine derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

Molecular Modeling and Simulation Methodologies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the dynamic behavior of molecules. These methods can simulate the movement of this compound and its interactions with its environment, such as a solvent or a biological macromolecule, over time.

MD simulations can provide insights into the conformational flexibility of the molecule, the stability of its interactions with a target protein, and the role of solvent molecules. For drug design, these simulations are invaluable for predicting the binding affinity and mode of action of a ligand. By simulating the molecule within the active site of a receptor, researchers can observe the dynamic hydrogen bonding network and other non-covalent interactions that stabilize the complex.

Theoretical Approaches to Structure-Property Relationships

Theoretical approaches are instrumental in establishing quantitative structure-property relationships (QSPR). These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties. For analogs of this compound, theoretical descriptors derived from quantum chemical calculations can be used to build predictive models.

Key descriptors often include:

Electronic Properties: HOMO and LUMO energies, dipole moment, and partial atomic charges.

Steric Properties: Molecular volume and surface area.

Lipophilicity: Calculated logP values.

By analyzing a series of related nicotinic acid derivatives, researchers can determine how modifications, such as the position and nature of substituents, affect a particular property. For instance, the placement of the fluorine and trifluoromethyl groups on the pyridine ring has a profound impact on the molecule's acidity (pKa), lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile. These theoretical models can guide the design of new analogs with improved properties. Studies on fluorinated carboxylic acids have shown that the degree and position of fluorination can systematically alter acidity and lipophilicity, providing a predictable framework for molecular design. emerginginvestigators.org

Derivatives and Analogs of 4 Fluoro 6 Trifluoromethyl Nicotinic Acid: Synthesis and Structure Activity Relationship Sar Studies at the Molecular Level

Principles of Design and Synthesis for Novel Fluorinated Nicotinic Acid Derivatives

The design of novel fluorinated nicotinic acid derivatives is driven by the unique properties conferred by fluorine and trifluoromethyl substituents. The trifluoromethyl group, in particular, is a key structural motif in many active pharmaceutical and agrochemical ingredients. nih.govfluoromart.com Its inclusion can enhance lipophilicity, which facilitates passage through biological membranes, and improve metabolic stability. mdpi.com The high electronegativity of the CF₃ group also influences the electronic distribution within the molecule, which can lead to stronger interactions with biological targets. mdpi.com

General synthetic strategies for trifluoromethylpyridine (TFMP) derivatives, including nicotinic acids, fall into three main categories:

Chlorine/Fluorine Exchange: This method involves the fluorination of a corresponding trichloromethylpyridine precursor. nih.gov

Pyridine (B92270) Ring Construction: A more common approach involves building the pyridine ring from a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov

Direct Trifluoromethylation: This involves the direct introduction of a CF₃ group onto a pre-formed pyridine ring. nih.gov

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The properties of the final compound can be finely tuned by the placement and combination of fluoro and trifluoromethyl groups, as illustrated by the different physicochemical characteristics of various isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| 6-Fluoro-4-(trifluoromethyl)nicotinic acid | C₇H₃F₄NO₂ | 225.10 | -F (C6), -CF₃ (C4), -COOH (C3) |

| 4-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | -CF₃ (C4), -COOH (C3) |

| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | -CF₃ (C6), -COOH (C3) |

Synthetic Routes to Specific Analogs of Academic Interest

The synthesis of specific fluorinated nicotinic acid isomers is crucial for academic research into structure-activity relationships. Various methodologies have been developed to achieve specific substitution patterns on the pyridine ring.

Different isomers of trifluoromethyl nicotinic acid serve as vital intermediates for a range of biologically active molecules. chemicalbook.com Novel synthetic routes to access these compounds efficiently have been a focus of extensive research. nih.govsemanticscholar.orgresearchgate.net

4-(Trifluoromethyl)nicotinic acid: This compound is a key intermediate for the insecticide flonicamid. nih.govchemicalbook.com Several synthetic pathways have been established, often starting from readily available fluorinated building blocks.

| Starting Material(s) | Key Steps & Reagents | Yield |

| Ethyl 4,4,4-trifluoroacetoacetate & Cyanoacetamide | 1. Cyclization (Potassium hydroxide) 2. Chlorination (POCl₃) 3. Catalytic Hydrogenolysis (Pd/C) & Hydrolysis | High |

| Trifluoroacetyl chloride & Vinyl ethyl ether | 1. Acylation to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one 2. Cyclization with 3-amino acrylonitrile (B1666552) 3. Hydrolysis (NaOH) | 76.5–98.3% |

| Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | Catalytic hydrogenation (Pd/C) in the presence of sodium acetate, followed by hydrolysis. | 90.4% |

One prominent route involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, followed by chlorination with phosphorus oxychloride (POCl₃). patsnap.com The resulting 2,6-dichloro-3-cyano-4-trifluoromethylpyridine can then undergo catalytic hydrogenolysis to remove the chlorine atoms, followed by hydrolysis of the nitrile group to yield the desired carboxylic acid. patsnap.comgoogle.comgoogle.com Another efficient method begins with the acylation of vinyl ethyl ether with trifluoroacetyl chloride to generate 4-ethoxy-1,1,1-trifluoro-3-en-2-one. google.comgoogle.com This intermediate undergoes cyclization with 3-amino acrylonitrile, and subsequent hydrolysis of the nitrile furnishes 4-(trifluoromethyl)nicotinic acid in high yield. google.comgoogle.com

6-(Trifluoromethyl)nicotinic acid: This isomer is also an important intermediate for various fluorine-containing drugs. chemicalbook.com One synthetic approach involves the catalytic dehalogenation of 2-chloro-6-trifluoromethyl nicotinic acid. In this process, the starting material is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and triethylamine (B128534) in a methanol (B129727) solvent. chemicalbook.com After the reaction, the solvent is evaporated, and the product is crystallized by adding hydrochloric acid. chemicalbook.com An alternative route involves the cyclocondensation reaction between methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) in the presence of sodium methoxide, followed by hydrolysis. chemicalbook.com

| Starting Material(s) | Key Steps & Reagents | Yield |

| 2-Chloro-6-trifluoromethyl nicotinic acid | Catalytic Hydrogenolysis (Pd/C, H₂) with triethylamine in methanol. | 90.4% |

| Methyl 3-amino acrylic acid & 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Cyclocondensation (Sodium methoxide), followed by hydrolysis. | 42.8% |

The carboxylic acid functional group of fluorinated nicotinic acids is a versatile handle for further chemical modification, most commonly to form acyl chlorides and amides.

Acyl Chloride Derivatives: The preparation of an acyl chloride, such as 6-(trifluoromethyl)nicotinoyl chloride, is a standard transformation in organic synthesis. nih.gov It is typically achieved by reacting the parent carboxylic acid, 6-(trifluoromethyl)nicotinic acid, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate serves as a precursor for the synthesis of esters and amides.

Amide Derivatives: The synthesis of nicotinamide (B372718) derivatives is often accomplished through a direct coupling reaction between the nicotinic acid and a desired amine. mdpi.com This reaction is facilitated by coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like triethylamine (TEA). mdpi.com Alternatively, the synthesis can proceed in a two-step manner by first converting the carboxylic acid to its more reactive acyl chloride, which is then treated with the amine. mdpi.com This method was used to prepare a series of 2-((5-chloro-2-methylphenyl)amino)-N-substituted-6-(trifluoromethyl)nicotinamides. mdpi.com

Investigation of Molecular Interactions and Binding Affinity

The introduction of fluoro and trifluoromethyl groups has profound effects on how a molecule interacts with its biological target at a molecular level. These effects stem from changes in electronics, sterics, and lipophilicity.

The trifluoromethyl group plays a multifaceted role in ligand-receptor binding, primarily due to its unique electronic properties and steric profile.

Enhanced Binding Affinity: As a potent electron-withdrawing group, the CF₃ group can enhance electrostatic and hydrogen bonding interactions with a receptor. mdpi.com Furthermore, its larger size compared to a methyl group can lead to increased affinity and selectivity through more favorable hydrophobic interactions within a binding pocket. mdpi.com

Modulation of Function: The influence of the CF₃ group can be so significant that its replacement can alter a ligand's functional behavior. In studies on a glucocorticoid receptor ligand, replacing a critical trifluoromethyl group with a benzyl (B1604629) group converted the molecule from an agonist to an antagonist. researchgate.netnih.gov Docking studies suggested that the bulkier benzyl group forces a conformational change in the receptor's helix 12, preventing the receptor's activation. nih.gov

Bioisosteric Replacement: The CF₃ group can serve as an effective bioisostere for other functional groups. For instance, it has successfully replaced the aliphatic nitro group in positive allosteric modulators of the CB1 cannabinoid receptor, resulting in compounds with greater potency and improved metabolic stability. acs.org

The substitution of hydrogen with fluorine, while a seemingly minor change, can dramatically influence a molecule's activity and selectivity.

Metabolic Stability: Fluorine atoms can be strategically placed to block sites on an aromatic ring that are susceptible to metabolic oxidation (e.g., hydroxylation). nih.gov This enhances the metabolic stability of the compound, leading to improved pharmacokinetic properties. nih.gov

Potency and Selectivity: The position of a fluorine substituent is critical and can significantly impact biological activity. In a study of sulfonylpiperazine analogs as modulators of neuronal nicotinic receptors, moving a fluorine atom on a phenyl ring from the ortho to the para position had a substantial effect on the compound's selectivity for different receptor subtypes. nih.gov

Electronic Effects: The strong inductive effect of fluorine can alter the electronic properties of the entire molecule. researchgate.net For example, fluorination can decrease the basicity of a nearby pyridine nitrogen, which can affect how the molecule binds to its target. researchgate.net

Hydrophobicity: The addition of fluorine generally increases a molecule's hydrophobicity, which can aid its penetration into the often-hydrophobic binding pockets of proteins. nih.gov

Applications in Advanced Organic Synthesis and Chemical Intermediate Development

Role as Key Intermediates in Pharmaceutical Synthesis

While specific blockbuster drugs derived directly from 4-Fluoro-6-(trifluoromethyl)nicotinic acid are not widely documented in publicly available literature, the broader class of trifluoromethylnicotinic acids and their derivatives are recognized as crucial intermediates in drug discovery. atomfair.comchemicalbook.com The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability and cell membrane permeability of a drug candidate. nih.gov For instance, the related compound, 6-(Trifluoromethyl)nicotinic acid, serves as a key intermediate in synthesizing pharmaceuticals, including kinase inhibitors. atomfair.com The presence of the additional fluorine atom in this compound offers another point of modification and can further influence the pharmacokinetic profile of potential therapeutic agents. nih.gov

Function as Essential Intermediates in Agrochemical Synthesis

In the agrochemical sector, fluorinated compounds are integral to the development of modern pesticides. nih.gov Over half of the pesticides introduced in the last two decades contain fluorine. nih.gov Trifluoromethylpyridine structures, in particular, are key motifs in numerous active ingredients for crop protection. fluoromart.com

Precursors for Advanced Insecticides (e.g., Flonicamid)

A structurally related compound, 4-(Trifluoromethyl)nicotinic acid, is a well-established key intermediate in the synthesis of the insecticide Flonicamid. chemicalbook.comgoogle.comgoogle.com Flonicamid is a selective insecticide that exhibits a unique mode of action, making it effective against sucking insects like aphids. nih.gov The synthesis route to Flonicamid prominently features the conversion of the carboxylic acid group of 4-(Trifluoromethyl)nicotinic acid into an amide. google.comgoogle.com While direct evidence of this compound being used for commercialized insecticides is limited, its structural similarity to the Flonicamid precursor suggests its potential as a building block for developing new insecticidal compounds with potentially modified efficacy or target spectra.

Building Blocks for Herbicide Development

Trifluoromethylpyridine moieties are also found in several herbicides. For example, Flupyrsulfuron-methyl-sodium is an acetolactate synthase (ALS)-inhibiting herbicide used in cereal crops that contains a trifluoromethylpyridine core. nih.gov Although different isomers of trifluoromethylnicotinic acid are used for existing products, the general utility of this class of compounds in creating herbicidally active molecules is well-established. nih.govkaiwochemical.com The specific substitution pattern of this compound makes it a candidate for research and development of new herbicides.

Utility as Versatile Building Blocks for Complex Fluorinated Heterocycles

Fluorinated heterocycles are a cornerstone of modern medicinal and agricultural chemistry. taylorfrancis.comresearchgate.nete-bookshelf.de The synthesis of these complex structures often relies on versatile, pre-functionalized building blocks. This compound, containing a reactive carboxylic acid group and two different fluorine-based substituents, is well-suited for this role. It can be used in multicomponent reactions or stepwise synthetic routes to generate a variety of more complex fluorinated heterocyclic systems. taylorfrancis.comnih.gov The pyridine (B92270) nitrogen, the carboxylic acid, and the fluorine-substituted carbon atoms all offer sites for chemical modification, allowing for the construction of diverse molecular libraries for screening purposes.

Strategic Use as Chemical Reagents in Targeted Synthetic Transformations

Beyond being a simple scaffold, this compound can be employed as a strategic reagent. The carboxylic acid group can be converted into a range of other functional groups, such as esters, amides, or acyl chlorides, which then participate in cross-coupling reactions or other transformations. atomfair.com The electron-withdrawing nature of both the trifluoromethyl group and the fluorine atom significantly influences the reactivity of the pyridine ring, potentially directing substitutions to specific positions. nih.govvulcanchem.com This allows for its strategic use in complex synthetic pathways where precise control over reactivity and regioselectivity is required.

Advanced Analytical Techniques for Characterization of 4 Fluoro 6 Trifluoromethyl Nicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei, such as protons (¹H) and fluorine (¹⁹F).

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. For 4-Fluoro-6-(trifluoromethyl)nicotinic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the two aromatic protons on the pyridine (B92270) ring. The electron-withdrawing nature of the fluorine, trifluoromethyl, and carboxylic acid groups significantly influences the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum.

The proton at position 2 (H-2) and the proton at position 5 (H-5) will exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The signal for H-5 is expected to be a doublet of doublets due to coupling with H-2 and the fluorine atom at C-4. Similarly, the signal for H-2 would be influenced by its neighboring proton. The precise chemical shifts and coupling constants are critical for confirming the substitution pattern on the pyridine ring. For comparison, in the parent compound nicotinic acid, the aromatic protons resonate at specific downfield shifts, which serve as a baseline for interpreting the effects of the fluoro and trifluoromethyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | Downfield | d | J(H-2, H-5) |

| H-5 | Downfield | dd | J(H-5, H-2), J(H-5, F-4) |

Note: Predicted data is based on the analysis of related nicotinic acid derivatives. d = doublet, dd = doublet of doublets, br s = broad singlet.

Given the presence of two different fluorine environments—the single fluorine atom attached to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group—¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine nuclei.

The spectrum is expected to show two distinct signals:

A signal corresponding to the C-4 fluorine atom (Ar-F).

A signal for the trifluoromethyl (-CF₃) group at the C-6 position.

The chemical shifts of these signals provide unambiguous evidence for the presence and location of the fluorine substituents. Research on related compounds, such as 2-fluoro-4-(trifluoromethyl)-nicotinic acid, has demonstrated that the chemical shifts of fluorine nuclei in such molecules can be sensitive to temperature. This temperature dependence can be utilized in specialized studies, for example, using these compounds as molecular temperature sensors. The analysis of coupling constants between the fluorine nuclei and adjacent protons (¹H-¹⁹F coupling) further aids in the complete structural assignment.

Table 2: Predicted ¹⁹F NMR Chemical Shift Ranges

| Fluorine Group | Predicted Chemical Shift Range (ppm) vs. CFCl₃ |

|---|---|

| Ar-F | +80 to +170 |

Note: Chemical shift ranges are general for the specified functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure.

Key expected absorption bands include:

A broad band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid group.

A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Absorptions in the 1600-1450 cm⁻¹ range, attributable to the C=C and C=N stretching vibrations within the pyridine ring.

Strong absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of both the aryl-fluoride and the trifluoromethyl group.

These distinct signals collectively provide a molecular fingerprint, confirming the presence of the key functional moieties.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 (strong) |

| Pyridine Ring | C=C, C=N stretch | 1600-1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For this compound (molecular formula C₇H₃F₄NO₂), the molecular weight is 209.0978 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In a typical mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for nicotinic acid derivatives often involve the loss of the carboxylic acid group (-COOH) or carbon dioxide (CO₂). For this specific compound, fragmentation could also involve the loss of the trifluoromethyl group (-CF₃) or a fluorine atom. Analysis of these fragment ions helps to piece together the molecular structure.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles. For derivatives of nicotinic acid, XRD is particularly useful for analyzing intermolecular interactions, such as the hydrogen bonding patterns formed by the carboxylic acid groups. These interactions dictate how the molecules pack in the crystal lattice. An XRD analysis of this compound would reveal the planarity of the pyridine ring and the specific geometry of the substituents, offering conclusive proof of its solid-state conformation.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of chemical compounds and to monitor the progress of a chemical reaction.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a primary method for this purpose. An HPLC method would be developed using an appropriate stationary phase (e.g., C18) and a mobile phase to separate this compound from any starting materials, byproducts, or impurities. A detector, such as a UV detector, would quantify the compound's purity by measuring its peak area relative to the total area of all peaks in the chromatogram. This method is invaluable for quality control in synthesis. Additionally, techniques like Supercritical Fluid Chromatography (SFC) have also been applied to the analysis of niacin and its polar metabolites, demonstrating the versatility of chromatographic methods for this class of compounds.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance economic viability. researchgate.netejcmpr.com This involves using renewable raw materials, reducing waste, and employing environmentally benign solvents and catalysts. ejcmpr.commdpi.com In the context of synthesizing fluorinated nicotinic acids, research is moving away from traditional methods that may involve hazardous reagents and harsh conditions. dovepress.comresearchgate.net

Key areas of development in green synthesis for compounds like 4-Fluoro-6-(trifluoromethyl)nicotinic acid include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reactor, are a prime example of this approach, reducing the need for intermediate purification steps and minimizing solvent waste. mdpi.comgoogle.com

Use of Greener Solvents: Replacing volatile and hazardous organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or even solvent-free reaction conditions. ejcmpr.commdpi.comnih.gov Research has shown the feasibility of conducting fluorination reactions in aqueous solutions under mild conditions. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Catalyst-Free and Solvent-Free Synthesis: The development of operationally simple, solvent-free, and catalyst-free procedures represents a significant advancement in green chemistry. These methods can lead to very short reaction times with good to excellent yields. researchgate.net

A comparison of traditional versus greener synthetic approaches highlights the potential benefits:

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often uses volatile, hazardous organic solvents. | Emphasizes water, ionic liquids, or solvent-free conditions. ejcmpr.commdpi.com |

| Reagents | May use stoichiometric, hazardous reagents (e.g., SbF₃, HF). dovepress.com | Focuses on catalytic, less hazardous reagents. mdpi.com |

| Waste | Can generate significant amounts of by-products and waste. researchgate.net | Aims for high atom economy and minimal waste generation. mdpi.com |

| Energy | Often requires prolonged heating, leading to high energy consumption. | Utilizes energy-efficient methods like microwave heating. mdpi.com |

Innovation in Novel Catalytic Systems for Selective Fluorination Reactions

Selective fluorination is a significant challenge in organic synthesis due to the high reactivity of many fluorinating agents. rsc.org The development of novel catalytic systems that can control the position and number of fluorine atoms introduced into a molecule is a major research frontier. rsc.orgacs.org

Recent advances in catalysis applicable to the synthesis of fluorinated pyridines include:

Transition Metal Catalysis: Catalysts based on metals like palladium, copper, and silver have shown great promise in C-F bond formation. dovepress.comrsc.org For instance, silver(II) fluoride (B91410) (AgF₂) has been used for the highly site-selective C-H fluorination of pyridines adjacent to the nitrogen atom under mild conditions. rsc.orgorgsyn.orgresearchgate.net This method is notable for its high functional group tolerance and rapid reaction times at ambient temperature. orgsyn.orgresearchgate.net

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions. Photoredox catalysis offers a powerful tool for C-H fluorination, allowing for the activation of otherwise unreactive bonds under mild conditions. rsc.org

Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based systems. Chiral organocatalysts are particularly valuable for asymmetric fluorination, enabling the synthesis of enantiomerically enriched fluorinated compounds. mdpi.com

The table below summarizes some innovative catalytic approaches for fluorination:

| Catalytic System | Metal/Reagent | Key Advantages |

| Silver-Mediated | Silver(II) Fluoride (AgF₂) | High site-selectivity for C-H bonds near nitrogen, mild conditions, rapid reactions. rsc.orgorgsyn.org |

| Palladium-Catalyzed | Pd(II)-sulfoxide systems | Enables allylic C-H fluorination under mild conditions with good functional group tolerance. dovepress.com |

| Copper-Catalyzed | Copper(II) Fluoride | Can be used in "greener" synthetic routes for fluoroaromatics. dovepress.com |

| Photochemical | 9-Fluorenone with Selectfluor | Uses visible light, avoiding transition metals for benzylic C-H fluorination. rsc.org |

Exploration of Unprecedented Chemical Transformations for the Synthesis of Fluorinated Nicotinic Acids

Beyond improving existing methods, researchers are actively seeking fundamentally new chemical reactions to construct the fluorinated nicotinic acid scaffold. This involves developing novel strategies for building the pyridine (B92270) ring or for introducing the fluoro- and trifluoromethyl groups in innovative ways.

One area of exploration is the development of synthetic routes from simple, readily available fluorinated precursors to build the pyridine ring. nih.gov This "bottom-up" approach can offer advantages over "late-stage" fluorination of a pre-formed ring. For example, methods have been developed using raw materials like trifluoroacetyl chloride and vinyl ethyl ether to construct the core structure of trifluoromethyl nicotinic acids through acylation, cyclization, and hydrolysis reactions. google.com

Another innovative strategy involves the denitrative substitution of a nitro group with fluoride, which can be an effective transformation in electron-poor aromatic systems like pyridines. researchgate.net The exploration of formal cycloaddition reactions and C-H activation/functionalization pathways are also promising avenues for discovering new synthetic routes. rsc.org

The goal of this research is to create more efficient and versatile synthetic toolkits. A patent describes a one-pot synthesis of 4-trifluoromethyl nicotinic acid from 1,1,1-trifluoro-4-aminobutenone and 2-methoxymethylene dimethyl malonate, which proceeds through addition, ring closure, and hydrolysis/decarboxylation without isolating intermediates. google.com Such strategies, which streamline multi-step processes, represent a significant step forward in synthetic efficiency. google.com

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization during scale-up is minimized using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and optimize reaction stoichiometry (1.2 eq. coupling agent) for batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.